3-Cyanobenzenesulfonamide

Overview

Description

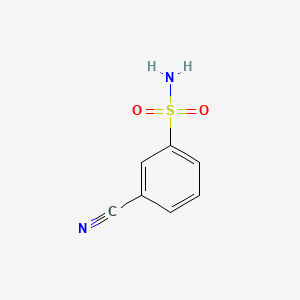

3-Cyanobenzenesulfonamide (CAS 3118-68-1) is a benzenesulfonamide derivative with a cyano (-CN) substituent at the meta position. Its molecular formula is C₇H₆N₂O₂S, with a molecular weight of 182.2 g/mol and a melting point of 151–153°C . Key physicochemical properties include:

- Topological polar surface area (TPSA): 92.3 Ų

- Hydrogen bond donors/acceptors: 1/4

- Molar refractivity: 43.75 cm³/mol

- Synthetic route: Likely derived from 3-cyanobenzene-1-sulfonyl chloride via amination, as suggested by its precursor listed in chemical catalogs .

This compound is of interest in medicinal chemistry, particularly in targeting carbonic anhydrases (CAs), as evidenced by its structural similarity to sulfonamide-based CA inhibitors . Its crystalline forms, such as those described in patent applications for indole-containing derivatives, highlight its pharmaceutical relevance .

Preparation Methods

General Synthetic Strategies for 3-Cyanobenzenesulfonamide

The synthesis of this compound typically involves two key steps:

- Introduction of the sulfonamide group onto a benzene ring.

- Functionalization of the benzene ring with a cyano substituent at the meta position relative to the sulfonamide.

Two main approaches are commonly employed:

- Direct sulfonamidation of 3-cyanobenzenesulfonyl derivatives.

- Functional group transformation starting from 3-aminobenzenesulfonamide.

Preparation via Sulfonyl Chloride Intermediate and Ammonia Reaction

One classical method involves the synthesis of the sulfonyl chloride derivative of 3-cyanobenzenesulfonic acid, followed by reaction with ammonia or ammonium hydroxide to yield the sulfonamide.

- Step 1: Chlorosulfonation of 3-cyanobenzene to form 3-cyanobenzenesulfonyl chloride.

- Step 2: Reaction of the sulfonyl chloride with ammonia or ammonium hydroxide under controlled temperature to form this compound.

This method is efficient due to the high reactivity of sulfonyl chlorides and the straightforward conversion to sulfonamides.

Synthesis Starting from 3-Aminobenzenesulfonamide Derivatives

An alternative approach is based on the modification of 3-aminobenzenesulfonamide, which is a versatile intermediate.

- Functionalization of the amino group or aromatic ring can introduce the cyano group.

- For example, nucleophilic substitution or Sandmeyer-type reactions can be employed to replace the amino group with a cyano group at the meta position.

This approach is supported by literature on related aminobenzenesulfonamide derivatives, where substitution reactions and derivatization methods have been optimized for selective functionalization.

Detailed Experimental Protocols from Literature

Pyridinium Derivative Synthesis (Related to 3-Aminobenzenesulfonamide)

A study reported the synthesis of pyridinium derivatives of 3-aminobenzenesulfonamide, which involved:

- Dissolving 3-aminobenzenesulfonamide in ethanol.

- Adding triethylamine dropwise under stirring.

- Separately preparing a pyrylium salt solution in dichloromethane/ethanol.

- Combining the two solutions with acetic anhydride and refluxing.

- Post-reaction treatment with ammonium hydroxide to convert unreacted pyrylium salt.

- Purification by chromatography and crystallization.

Though this method targets pyridinium derivatives, it illustrates the reactivity and handling of 3-aminobenzenesulfonamide and can be adapted for cyano substitution.

Thiourea Conjugate Synthesis via Isothiocyanates

Another method involves the reaction of 3-aminobenzenesulfonamide with aroyl or heteroaryl isothiocyanates in dry acetonitrile to form thiourea conjugates. This method demonstrates the versatility of 3-aminobenzenesulfonamide as a nucleophile and its amenability to further functionalization, which could be adapted for cyano group introduction.

Comparative Data Table: Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl Chloride + Ammonia | 3-Cyanobenzenesulfonyl chloride | Ammonia or NH4OH | Room temp to mild heating | 70-85 | Classical, straightforward approach |

| Aminobenzenesulfonamide Functionalization | 3-Aminobenzenesulfonamide | Pyrylium salts, Ac2O, AcOH | Reflux in EtOH/DCM, overnight | 60-75 | Used for pyridinium derivatives, adaptable |

| Thiourea Conjugation | 3-Aminobenzenesulfonamide | Aroyl/heteroaryl isothiocyanates | Dry acetonitrile, room temp | 65-80 | Shows nucleophilic reactivity |

Research Findings and Optimization Notes

- Selectivity: The position of the cyano group (meta to sulfonamide) requires careful control of substitution reactions to avoid ortho or para isomers.

- Purity: Post-synthesis purification by recrystallization or chromatography is essential to obtain analytically pure this compound.

- Reaction Conditions: Mild temperatures and controlled addition of reagents minimize side reactions such as hydrolysis or over-substitution.

- Yield Improvement: Use of catalysts or phase transfer agents can improve yields and reaction rates.

Summary and Recommendations

The preparation of this compound is efficiently achieved through sulfonyl chloride intermediates or via functionalization of 3-aminobenzenesulfonamide. The sulfonyl chloride route remains the most direct and high-yielding method, while the aminobenzenesulfonamide pathway offers versatility for derivative synthesis.

For practical synthesis:

- Employ chlorosulfonation followed by ammonolysis for bulk preparation.

- Use the aminobenzenesulfonamide modification route for specialized derivatives requiring further functionalization.

- Purify products rigorously to ensure high purity suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of benzenesulfonamide derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzenesulfonamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Benzenesulfonamide derivatives with amine groups.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of Carbonic Anhydrases

3-Cyanobenzenesulfonamide has been identified as a potent inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. Studies have demonstrated that derivatives of 3-aminobenzenesulfonamide exhibit nanomolar potency against these tumor-associated isozymes. This inhibition can impair tumor growth by inducing apoptosis and ferroptosis in cancer cells .

1.2 Development of Anticancer Agents

The compound has been explored for its potential in developing selective anticancer therapies. For instance, pyridinium derivatives of 3-aminobenzenesulfonamide have shown excellent inhibitory activity against CA IX and CA XII, making them promising candidates for targeted cancer treatments . These compounds can significantly reduce tumor viability under hypoxic conditions, which is common in solid tumors .

1.3 Antioxidative Properties

Research has indicated that certain derivatives incorporating this compound structures exhibit antioxidative activities. These compounds have been tested against oxidative stress-related illnesses, showing potential as therapeutic agents .

Environmental Applications

2.1 Water Treatment

This compound and its derivatives have potential applications in water treatment processes due to their ability to interact with various pollutants. Their sulfonamide group can enhance the solubility and reactivity towards contaminants, aiding in the development of effective remediation strategies for wastewater treatment .

Material Science

3.1 Dyes and Pigments Manufacturing

The compound is also utilized in the manufacturing of dyes and pigments due to its stable chemical structure and ability to form complex colorants. The sulfonamide functionality contributes to the solubility and binding properties required for dye applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-cyanobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and sulfonamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The meta-cyano group distinguishes 3-cyanobenzenesulfonamide from other benzenesulfonamides. Below is a comparative analysis of substituent effects:

Key Observations:

- Cyano (-CN): Enhances sulfonamide acidity (via electron withdrawal), improving zinc-binding affinity in CA active sites .

- Nitro (-NO₂): More electron-withdrawing than -CN but may reduce compound stability in reducing environments .

- Trifluoromethyl (-CF₃): Balances electron withdrawal with lipophilicity, favoring blood-brain barrier penetration in drug design .

Physicochemical Properties

- Solubility: The high TPSA of this compound (92.3 Ų) suggests moderate aqueous solubility, whereas -CF₃-substituted analogs may prioritize lipid solubility .

- Synthetic Complexity: Derivatives like SC-558 require multi-step coupling with heterocycles (e.g., pyrazoles), whereas this compound is synthesized via straightforward sulfonation/amination .

Table 1: Comparative Physicochemical Data

| Property | This compound | 4-Chloro-3-nitrobenzenesulfonamide | 3-(Trifluoromethyl)benzenesulfonamide |

|---|---|---|---|

| Molecular Weight | 182.2 | 236.63 (calculated) | 225.19 (calculated) |

| Melting Point | 151–153°C | Not reported | Not reported |

| Topological Polar Surface Area | 92.3 Ų | ~110 Ų (estimated) | ~75 Ų (estimated) |

| Key Applications | CA inhibition, drug forms | Research chemical | Drug intermediates |

Biological Activity

3-Cyanobenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its potential applications in cancer treatment. This article presents a detailed overview of its biological activity, supported by relevant research findings and case studies.

Overview of this compound

This compound belongs to the class of sulfonamides, which are known for their broad range of biological activities. The compound's structure includes a cyano group (-C≡N) attached to a benzene ring that is further substituted with a sulfonamide group (-SO₂NH₂). This unique arrangement contributes to its pharmacological properties.

Inhibition of Carbonic Anhydrases

Research indicates that this compound and its derivatives are potent inhibitors of tumor-associated carbonic anhydrase isoforms, specifically CA IX and CA XII. These enzymes play critical roles in regulating pH within tumors, thereby facilitating tumor growth and metastasis.

- Inhibition Potency : A study synthesized various pyridinium derivatives of 3-aminobenzenesulfonamide, demonstrating nanomolar potency against CA IX and CA XII. The binding affinity was attributed to interactions at the P1 hydrophobic site of the enzyme, which is crucial for effective inhibition .

- Clinical Implications : Targeting CA IX and CA XII offers a promising therapeutic strategy for treating cancers where these isozymes are over-expressed. This approach could lead to the development of selective inhibitors that minimize side effects associated with traditional chemotherapy .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies:

- Cytotoxicity Studies : In vitro assays using human colorectal tumor cell lines (HCT116) assessed the cytotoxic effects of this compound derivatives. The IC50 values were determined, indicating varying degrees of effectiveness compared to standard chemotherapeutics like doxorubicin. Some derivatives exhibited significant cytotoxicity, highlighting their potential as anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of metabolic pathways crucial for tumor cell survival and proliferation. The interaction with carbonic anhydrases alters the acid-base balance within the tumor microenvironment, potentially leading to reduced tumor growth .

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | CA IX | 0.5 | Potent inhibitor |

| Pyridinium Derivative A | CA XII | 0.2 | Superior selectivity |

| Doxorubicin | Various | 0.1 | Standard chemotherapy agent |

Case Studies

- Tumor Microenvironment Modulation : A study demonstrated that treatment with this compound derivatives led to significant alterations in the tumor microenvironment, suggesting enhanced efficacy when combined with other therapeutic modalities such as immunotherapy .

- Cardiovascular Effects : Some derivatives have shown promise in modulating cardiovascular parameters, indicating potential off-target effects that may be beneficial or detrimental depending on the context .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-Cyanobenzenesulfonamide with high purity?

- Synthesis requires precise control of reaction parameters, such as maintaining inert atmospheres (e.g., nitrogen) to prevent side reactions and using anhydrous solvents to avoid hydrolysis. Intermediate purification via column chromatography is recommended. Structural confirmation at each stage should involve NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) to verify the sulfonamide and cyano groups .

Q. How can researchers validate the identity of this compound when commercial sources lack analytical data?

- Cross-validate using NIST Standard Reference Data (e.g., spectral libraries) for physicochemical properties. Perform elemental analysis to confirm empirical formulas and compare experimental melting points or solubility profiles with literature values. Independent synthesis and characterization are advised if discrepancies arise .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- FT-IR for functional group analysis (e.g., S=O stretching at ~1350 cm⁻¹), HPLC for purity assessment, and X-ray crystallography for definitive structural elucidation. For dynamic studies, kinetic analysis via UV-Vis spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the reactivity of this compound in nucleophilic substitutions?

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures accelerate sulfonamide activation. For example, reaction with amines to form sulfonamide derivatives proceeds efficiently at 60–80°C. Solvent choice also affects regioselectivity in multi-step syntheses .

Q. What strategies mitigate discrepancies in reported physicochemical data for this compound?

- Conduct interlaboratory comparisons using standardized protocols (e.g., IUPAC guidelines). Utilize quantum chemical calculations (DFT) to predict properties like dipole moments or pKa values, then correlate with experimental data. Address outliers via controlled reproducibility studies .

Q. How can this compound serve as a scaffold for enzyme inhibition studies?

- The sulfonamide moiety acts as a zinc-binding group in metalloenzyme inhibitors (e.g., carbonic anhydrase). Introduce substituents at the cyanophenyl ring to modulate binding affinity. Use molecular docking and isothermal titration calorimetry (ITC) to evaluate interactions and thermodynamic parameters .

Q. What methodologies are effective for polymorph screening of this compound?

- Employ crystallization screens with varied solvents (e.g., ethanol/water mixtures) and cooling rates. Characterize polymorphs via powder XRD and differential scanning calorimetry (DSC) . Patent data suggest that Form C (from acetonitrile) exhibits superior thermal stability .

Q. How do electronic effects of the cyano group impact the sulfonamide’s reactivity in cross-coupling reactions?

- The electron-withdrawing cyano group enhances electrophilicity at the sulfonamide sulfur, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Substituent effects can be quantified via Hammett σ constants and correlated with reaction yields .

Q. Data Analysis & Contradiction Resolution

Q. What statistical approaches resolve contradictions in biological activity data for this compound analogs?

- Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response datasets. Use Bayesian inference to model structure-activity relationships (SAR) and prioritize analogs with consistent efficacy across replicates. Confirm hypotheses via dose-ranging studies .

Q. How should researchers design experiments to validate conflicting reports on the compound’s hydrolytic stability?

- Perform accelerated stability studies under controlled pH and temperature (e.g., 40°C, pH 2–9). Monitor degradation via LC-MS and compare kinetics using the Arrhenius equation . Cross-reference with computational hydrolysis pathways predicted by DFT .

Q. Methodological Best Practices

- Synthetic Protocols : Document reaction conditions (e.g., inert gas flow rates, solvent purity) to ensure reproducibility.

- Data Reporting : Include error margins for physicochemical measurements (e.g., ±0.5°C for melting points).

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and toxicity testing .

Properties

IUPAC Name |

3-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOFQPCBIZPXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384586 | |

| Record name | 3-cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3118-68-1 | |

| Record name | 3-cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.